molecular formula C5H6ClNO2S B2437390 [(1R,2S)-2-Cyanocyclopropyl]methanesulfonyl chloride CAS No. 2227839-99-6

[(1R,2S)-2-Cyanocyclopropyl]methanesulfonyl chloride

Cat. No.: B2437390
CAS No.: 2227839-99-6
M. Wt: 179.62
InChI Key: WKNVLVDCXSBSBC-UHNVWZDZSA-N
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Description

[(1R,2S)-2-Cyanocyclopropyl]methanesulfonyl chloride is a chemical compound with a unique structure that includes a cyclopropyl ring, a cyanide group, and a methanesulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S)-2-Cyanocyclopropyl]methanesulfonyl chloride typically involves the cyclopropanation of an appropriate alkene followed by the introduction of the cyanide and methanesulfonyl chloride groups. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S)-2-Cyanocyclopropyl]methanesulfonyl chloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a cyclopropylamine derivative.

Scientific Research Applications

[(1R,2S)-2-Cyanocyclopropyl]methanesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R,2S)-2-Cyanocyclopropyl]methanesulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanesulfonyl chloride: Lacks the cyanide group but has similar reactivity.

    Cyanocyclopropylmethanesulfonate: Contains a similar cyanide group but has a different leaving group.

    Methanesulfonyl chloride: A simpler compound without the cyclopropyl and cyanide groups.

Uniqueness

[(1R,2S)-2-Cyanocyclopropyl]methanesulfonyl chloride is unique due to its combination of a cyclopropyl ring, a cyanide group, and a methanesulfonyl chloride group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2S/c6-10(8,9)3-5-1-4(5)2-7/h4-5H,1,3H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNVLVDCXSBSBC-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C#N)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1C#N)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227839-99-6
Record name rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl chloride
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